2-azido-5-(trifluoromethyl)pyridine
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Overview
Description
2-Azido-5-(trifluoromethyl)pyridine is an organic compound that features both an azido group and a trifluoromethyl group attached to a pyridine ring. The presence of these functional groups imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications. The trifluoromethyl group is known for its electron-withdrawing properties, while the azido group is a versatile functional group used in various synthetic transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-azido-5-(trifluoromethyl)pyridine typically involves the introduction of the azido group to a pre-formed trifluoromethylpyridine. One common method is the nucleophilic substitution reaction where a halogenated trifluoromethylpyridine reacts with sodium azide under appropriate conditions. For example, 2-chloro-5-(trifluoromethyl)pyridine can be treated with sodium azide in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to yield this compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger scales. These methods often involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and reactors helps in maintaining precise control over reaction conditions, thereby improving the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Azido-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyridines.
Cycloaddition Reactions:
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide in DMF at elevated temperatures.
Cycloaddition: Alkynes in the presence of a copper catalyst.
Major Products Formed:
Triazoles: Formed from cycloaddition reactions.
Amines: Formed from reduction reactions.
Scientific Research Applications
2-Azido-5-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-azido-5-(trifluoromethyl)pyridine is largely dependent on the specific application and the chemical reactions it undergoes. In bioconjugation, the azido group reacts with alkynes to form stable triazole linkages, facilitating the attachment of various functional groups to biomolecules. In drug discovery, the trifluoromethyl group can enhance the metabolic stability and bioavailability of the compound, while the azido group can be used to introduce additional functional groups through click chemistry .
Comparison with Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: Used as an intermediate in the synthesis of 2-azido-5-(trifluoromethyl)pyridine.
2-Amino-5-(trifluoromethyl)pyridine: Formed by the reduction of this compound.
5-(Trifluoromethyl)pyridine-2-carboxylic acid: Another trifluoromethyl-substituted pyridine with different functional groups.
Uniqueness: this compound is unique due to the combination of the azido and trifluoromethyl groups, which impart distinct reactivity and properties. The azido group allows for versatile synthetic transformations, while the trifluoromethyl group enhances the compound’s stability and lipophilicity .
Properties
CAS No. |
118078-64-1 |
---|---|
Molecular Formula |
C6H3F3N4 |
Molecular Weight |
188.1 |
Purity |
95 |
Origin of Product |
United States |
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